

# The Biological Function of Agalactosylated IgG: A Technical Guide

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## Introduction

Immunoglobulin G (IgG) antibodies are central players in the adaptive immune response, mediating the clearance of pathogens and malignant cells through a variety of effector functions. These functions are critically regulated by the post-translational modification of the Fc region, specifically the N-linked glycosylation at asparagine 297. The composition of this glycan, particularly the absence of terminal galactose residues (agalactosylation), has profound implications for IgG's structure, stability, and interaction with effector molecules. This technical guide provides an in-depth exploration of the biological functions of agalactosylated IgG (IgG-G0), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

## The Pro- and Anti-Inflammatory Duality of Agalactosylated IgG

Agalactosylated IgG has been a subject of intense research due to its seemingly contradictory roles in the immune system. Elevated levels of agalactosylated IgG are consistently observed in chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where they are often associated with disease severity.<sup>[1][2]</sup> This has led to the characterization of agalactosylated IgG as a pro-inflammatory mediator.

However, biochemical studies have revealed a more nuanced picture. Agalactosylation has been shown to decrease the binding affinity of IgG to certain activating Fcγ receptors (FcγRs) and the complement component C1q, which would suggest an anti-inflammatory role.[1] This paradox can be partly explained by the interplay of different IgG glycoforms and their collective effect on the activation threshold of immune cells. While agalactosylated autoantibodies might contribute to pathology, the overall decrease in galactosylation of the total IgG pool could lower the threshold for immune activation by pathogenic autoantibodies.[3]

## Impact on Fc Receptor Binding and Effector Functions

The absence of galactose on the Fc glycan significantly alters the conformation of the IgG Fc region, thereby modulating its interaction with Fcγ receptors and, consequently, its effector functions.

### Interaction with Fcγ Receptors

The binding of IgG to FcγRs is a critical step in initiating antibody-dependent cellular cytotoxicity (ADCC) and other effector mechanisms. The impact of agalactosylation on this interaction is dependent on the specific FcγR and the presence of other sugar residues, such as fucose.

While fucosylation has the most dominant effect on FcγRIIIa binding, galactosylation also plays a role. In the context of afucosylated antibodies, which exhibit enhanced binding to FcγRIIIa, the presence of galactose can further increase this affinity.[3][4] Conversely, agalactosylated IgG generally shows reduced affinity for FcγRIIIa compared to its galactosylated counterparts. [1] For other FcγRs, the effect of agalactosylation is less pronounced.

Table 1: Quantitative Analysis of Agalactosylated IgG Binding to Human Fcγ Receptors

Fcγ Receptor	IgG Glycoform	Dissociation Constant (K <sub>D</sub> ) [nM]	Fold Change vs. G2F	Reference
FcγRI (CD64)	G0F	~10	-	[5]
G2F	~10	1	[5]	
FcγRIIa (CD32a) H131	G0F	~1500	-	[5]
G2F	~1000	0.67	[5]	
FcγRIIa (CD32a) R131	G0F	~2500	-	[5]
G2F	~2000	0.8	[5]	
FcγRIIb (CD32b)	G0F	>3000	-	[5]
G2F	>3000	-	[5]	
FcγRIIIa (CD16a) V158	G0F	~150	-	[5]
G2F	~100	0.67	[5]	
FcγRIIIa (CD16a) F158	G0F	~300	-	[5]
G2F	~200	0.67	[5]	

Note: The values presented are approximate and compiled from multiple sources with varying experimental conditions. G0F refers to agalactosylated, fucosylated IgG. G2F refers to digalactosylated, fucosylated IgG.

## Antibody-Dependent Cellular Cytotoxicity (ADCC)

ADCC is a key effector function mediated primarily by Natural Killer (NK) cells through the engagement of FcγRIIIa. Given the reduced affinity of agalactosylated IgG for FcγRIIIa, it generally leads to decreased ADCC activity compared to galactosylated IgG, especially in the

context of afucosylated antibodies where the enhancing effect of galactose is more prominent.  
[3]

## Complement Activation

The classical complement pathway is initiated by the binding of C1q to the Fc region of IgG. Agalactosylation has been shown to decrease the binding affinity for C1q, leading to reduced complement-dependent cytotoxicity (CDC).[1][4] This finding contradicts earlier hypotheses that agalactosylated IgG might activate the lectin pathway of complement via mannose-binding lectin (MBL).[1] Current evidence strongly suggests that the classical pathway is the primary route for IgG-mediated complement activation and that galactosylation enhances this process.  
[4]

## Signaling Pathways

The binding of IgG to activating FcγRs, which bear Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), triggers a downstream signaling cascade leading to various cellular responses, including ADCC, phagocytosis, and cytokine release.

FcγR-mediated ITAM signaling pathway.

## Experimental Protocols

### Production of Agalactosylated IgG

Agalactosylated IgG for research purposes can be produced through several methods:

- Enzymatic Treatment: This is the most common method and involves treating purified IgG with β-galactosidase to remove terminal galactose residues.[6]
  - Protocol:
    1. Purify IgG from hybridoma supernatant or serum using Protein A/G affinity chromatography.
    2. Dialyze the purified IgG against a suitable reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).

3. Add  $\beta$ -galactosidase (e.g., from *Streptococcus pneumoniae*) to the IgG solution at a specific enzyme-to-substrate ratio (e.g., 1 mU of enzyme per 10  $\mu$ g of IgG).
  4. Incubate the reaction mixture at 37°C for 24-48 hours.
  5. Monitor the extent of degalactosylation using methods such as lectin blotting with *Erythrina cristagalli* lectin (ECL) or mass spectrometry.
  6. Remove the enzyme and buffer exchange the agalactosylated IgG.
- Cell Line Engineering: Modifying the glycosylation machinery of the antibody-producing cell line (e.g., CHO cells) by knocking out or knocking down genes encoding galactosyltransferases.[7]

## Surface Plasmon Resonance (SPR) for Fc $\gamma$ R Binding Analysis

SPR is a powerful technique to quantitatively measure the binding kinetics and affinity between IgG glycoforms and Fc $\gamma$ Rs.



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Workflow for SPR-based Fc $\gamma$ R binding analysis.

- Detailed Protocol:
  - Surface Preparation: Covalently immobilize an anti-polyhistidine antibody onto a CM5 sensor chip using standard amine coupling chemistry.
  - Ligand Capture: Inject the His-tagged soluble Fc $\gamma$ R over the sensor surface to allow for its capture by the immobilized antibody.

- Analyte Injection: Inject a series of dilutions of the purified IgG glycoforms (e.g., agalactosylated and galactosylated IgG) over the captured FcγR.
- Data Acquisition: Monitor the change in response units over time to generate a sensorgram, which includes an association phase during analyte injection and a dissociation phase during buffer flow.
- Regeneration: After each cycle, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the captured FcγR and bound IgG.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).<sup>[8]</sup>

## Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

ADCC assays measure the ability of an antibody to induce the lysis of target cells by effector cells.

- Protocol using NK cells:
  - Cell Preparation:
    - Target Cells: Culture a target cell line expressing the antigen of interest (e.g., CD20-expressing Raji cells). Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g.,  $^{51}\text{Cr}$ ).
    - Effector Cells: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
  - Assay Setup:
    - Plate the labeled target cells in a 96-well plate.
    - Add serial dilutions of the agalactosylated and control IgG antibodies to the wells.
    - Add the NK effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

- Incubation: Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 4-6 hours.
- Measurement of Lysis:
  - For fluorescently labeled cells, measure the fluorescence released into the supernatant.
  - For radioactively labeled cells, measure the radioactivity in the supernatant.
- Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[\[9\]](#)[\[10\]](#)

## Complement-Dependent Cytotoxicity (CDC) Assay

CDC assays assess the ability of an antibody to kill target cells by activating the complement cascade.

- Protocol:
  - Cell Preparation: Culture a target cell line expressing the antigen of interest.
  - Assay Setup:
    - Plate the target cells in a 96-well plate.
    - Add serial dilutions of the agalactosylated and control IgG antibodies.
    - Add a source of active complement, typically baby rabbit serum or normal human serum, to the wells.
  - Incubation: Incubate the plate at 37°C for 1-4 hours.
  - Measurement of Cell Viability: Assess cell viability using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay (e.g., Calcein AM).[\[11\]](#)[\[12\]](#)
  - Data Analysis: Calculate the percentage of cytotoxicity by comparing the viability of antibody-treated cells to that of untreated control cells.

## Conclusion

Agalactosylated IgG represents a significant and functionally distinct subset of the immunoglobulin repertoire. Its association with inflammatory diseases, coupled with its nuanced effects on Fc receptor binding and effector functions, underscores the complexity of IgG glycosylation in regulating immune responses. For researchers and drug development professionals, a thorough understanding of the biological consequences of agalactosylation is crucial for the development of novel therapeutics with optimized efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for the continued investigation and harnessing of the biological functions of agalactosylated IgG.

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